4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is systematically named according to IUPAC rules as This compound . This nomenclature reflects its core structure: a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position by a phenoxy group. The phenoxy group itself is substituted with a chlorine atom at the ortho (2nd) position and a methyl group at the meta (5th) position relative to the oxygen atom.
The structural representation can be visualized using the SMILES notation :
CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl.
This notation encodes the piperidine ring (N1CCCC(C1)), the phenoxy group (Oc1ccc(Cl)c(C)c1), and the hydrochloride salt (.Cl).
CAS Registry Number Cross-Referencing (923263-31-4 vs 254883-43-7)
The compound has two distinct CAS Registry Numbers, which correspond to its free base and hydrochloride salt forms:
| Form | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Free base | 254883-43-7 | C₁₂H₁₆ClNO | 225.72 |
| Hydrochloride salt | 923263-31-4 | C₁₂H₁₇Cl₂NO | 262.17 |
The free base (CAS 254883-43-7) lacks the hydrochloride counterion, resulting in a molecular formula of C₁₂H₁₆ClNO. Upon protonation of the piperidine nitrogen, the hydrochloride salt (CAS 923263-31-4) forms, adding one HCl molecule and increasing the molecular weight to 262.17 g/mol. Databases such as PubChem and Avantor explicitly differentiate these forms.
Molecular Formula & Weight Validation (C₁₂H₁₇Cl₂NO)
The molecular formula C₁₂H₁₇Cl₂NO and weight 262.17 g/mol for the hydrochloride salt are validated across multiple sources:
- PubChem lists the formula as C₁₂H₁₇Cl₂NO with a computed exact mass of 261.06 g/mol.
- VulcanChem and EvitaChem confirm the molecular weight as 262.17 g/mol.
- Sigma-Aldrich and Avantor provide consistent data for the free base (C₁₂H₁₆ClNO, 225.72 g/mol) and hydrochloride salt.
The molecular weight discrepancy between the free base and salt (36.45 g/mol) aligns with the addition of HCl (36.46 g/mol), confirming the stoichiometry.
Synonym Resolution Across Chemical Databases
The compound is referenced under multiple synonyms in chemical databases, often varying by salt form and naming conventions:
Notably, AKOS005111331 is a common supplier code, while 4-o-Tolyloxy-piperidine hydrochloride reflects an alternative positional descriptor for the methyl group. These variations arise from differences in nomenclature systems (e.g., IUPAC vs. trivial names) and salt-form disambiguation.
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXASICBNJWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051919-36-8 | |
| Record name | Piperidine, 4-(2-chloro-5-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 2-Chloro-4-methylphenol or Analogous Chloromethyl Intermediates
- Starting from 2-amino-4-methylpyridine or 2-chloro-4-methylpyridine, chlorination is achieved using sulfuryl chloride (SO2Cl2) with a radical initiator such as benzoyl peroxide under controlled temperature (2–8 hours at room temperature to 80°C) to afford chloromethyl derivatives.
- The reaction is performed in solvents like carbon tetrachloride (CCl4) or DMF, with potassium carbonate as an acid-binding agent to facilitate substitution.
- Radical initiators are added in batches to control the reaction rate and minimize side reactions.
- The chlorinated intermediate is isolated by vacuum distillation after pH adjustment with saturated sodium bicarbonate.
Coupling with Piperidine
- The chloromethyl intermediate is reacted with piperidine under reflux conditions (approximately 80°C for 5–15 hours) in solvents such as ethyl acetate or DMF.
- Potassium carbonate or sodium bicarbonate is used to maintain basic conditions and neutralize generated hydrochloric acid.
- After completion, the reaction mixture is cooled, and the pH is adjusted to 8–9 to facilitate extraction.
- The product, 4-(2-chloro-5-methylphenoxy)piperidine, is obtained as a light yellow oily liquid with yields reported up to 90%.
Formation of Hydrochloride Salt
- The free base piperidine derivative is treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.
- This step improves the compound’s stability, handling, and purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of methylphenol | SO2Cl2, benzoyl peroxide (radical initiator), CCl4 | 25–80 °C | 2–8 hours | 79 | Radical initiator added in batches |
| Coupling with piperidine | Piperidine, K2CO3, ethyl acetate or DMF | 80 °C (reflux) | 5–15 hours | 85–92 | pH adjusted to 8–9 post-reaction |
| Hydrochloride salt formation | HCl in solvent | Room temperature | 1–2 hours | Quantitative | Precipitation of hydrochloride salt |
Detailed Research Findings and Analysis
- The use of sulfuryl chloride with radical initiators allows selective chloromethylation of the methyl-substituted phenol ring, crucial for subsequent nucleophilic substitution by piperidine.
- Maintaining the reaction pH between 6.0 and 8.0 during workup prevents decomposition of intermediates and facilitates isolation.
- The coupling reaction benefits from reflux conditions, which promote efficient nucleophilic substitution while minimizing side reactions.
- The hydrochloride salt form enhances the compound’s solubility and crystallinity, facilitating purification and characterization.
- Spectroscopic analyses such as ^1H NMR and mass spectrometry confirm the structural integrity and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Chloromethylation | SO2Cl2, radical initiator, CCl4 | 25–80 °C, 2–8 hr | ~79 | Radical initiator critical for selectivity |
| Nucleophilic substitution | Piperidine, K2CO3, ethyl acetate | 80 °C reflux, 5–15 hr | 85–92 | Basic pH maintained for optimal yield |
| Hydrochloride salt formation | HCl | Room temp, 1–2 hr | Quantitative | Improves stability and handling |
Chemical Reactions Analysis
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenolic compounds, while substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- 2-Chloro-5-methylphenoxy group: A substituted phenyl ether moiety providing steric and electronic effects.
- Hydrochloride salt : Improves solubility and stability.
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Ring Systems: Piperidine vs. Piperazine derivatives often exhibit enhanced receptor interactions due to additional nitrogen atoms .
- Substituent Effects: The 2-chloro-5-methylphenoxy group in the target compound provides moderate steric bulk and electron-withdrawing effects compared to trifluoromethyl () or triazole () groups, which may influence binding affinity and metabolic stability.
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 4-(Diphenylmethoxy)piperidine HCl () has a molecular weight of 303.83 and is presumed soluble in polar solvents .
- Lipophilicity: Substituents like trifluoromethyl () increase logP values, enhancing membrane permeability. The target compound’s chloro-methylphenoxy group likely confers intermediate lipophilicity.
Acute and Chronic Toxicity
Key Observations :
Regulatory Considerations
Biological Activity
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a chemical compound with significant biological activity, particularly in neuropharmacology. This article explores its mechanisms of action, receptor interactions, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a chloro-phenoxy group, which enhances its biological activity. Various synthetic methods exist for producing this compound, ensuring high purity levels essential for biological studies.
The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It has been shown to modulate dopamine and serotonin receptors, which are critical in regulating mood and cognition. This modulation suggests potential applications in treating neuropsychiatric disorders such as anxiety and depression .
Receptor Interactions
Research indicates that this compound interacts with various receptors, including:
- Dopamine Receptors : Modulation of these receptors may influence mood regulation and reward pathways.
- Serotonin Receptors : Interaction with serotonin receptors can affect anxiety and depressive symptoms.
These interactions underline the compound's significance in developing therapeutic agents targeting mental health disorders .
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated that the compound can alter receptor binding affinities, providing insights into its potential as a treatment for anxiety and depression .
- Pharmacological Screening : Computer-aided drug design tools have predicted a wide range of biological activities for piperidine derivatives, including antiarrhythmic and antimicrobial effects. The results suggest that modifications to the piperidine structure can enhance therapeutic efficacy .
Data Table: Biological Activity Spectrum
| Target | Effect | Potential Application |
|---|---|---|
| Dopamine Receptors | Modulation of activity | Treatment of depression |
| Serotonin Receptors | Modulation of activity | Treatment of anxiety |
| Voltage-Gated Ion Channels | Inhibition or activation | Local anesthetic properties |
| Enzymatic Targets | Inhibition | Antimicrobial applications |
Research Findings
Recent studies have highlighted the importance of this compound in pharmacological research. Its ability to affect multiple biological targets makes it a versatile candidate for drug development. The following findings are notable:
- Binding Affinity Studies : Research has shown that the compound exhibits significant binding affinity to both dopamine and serotonin receptors, which is crucial for its antidepressant and anxiolytic effects .
- In Vivo Studies : Animal models have indicated that administration of the compound leads to observable changes in behavior consistent with reduced anxiety and improved mood .
Q & A
Q. What are the recommended synthetic routes for 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via reactions between piperidine and sulfonyl chlorides under alkaline conditions (e.g., triethylamine) . Key steps include:
- Reagent Selection : Use 2-chloro-5-methylphenol and 4-hydroxypiperidine as precursors, with a base (e.g., K₂CO₃) to deprotonate the phenol.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization improves purity. Monitor reaction progress via TLC or HPLC.
- Yield Enhancement : Adjust stoichiometry and reaction time (e.g., 12–24 hours at 80–100°C).
Reference Strategies : Similar protocols for 2-Chloro-4-(chloromethyl)pyridine hydrochloride involve multi-step processes with intermediates purified via distillation or crystallization .
Q. What safety protocols are critical for handling and storing this compound?
Methodological Answer: Safety data for structurally related piperidine derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) emphasize:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store at 2–8°C in airtight, labeled containers away from oxidizers .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Contradictions : Some safety sheets lack acute toxicity data (e.g., ). Cross-reference GHS classifications from multiple sources (e.g., NITE 2020 data ).
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Assess purity using C18 columns and UV detection (λ = 254 nm).
- LC-MS : Verify molecular weight (expected [M+H]⁺ ~260–280 Da).
Validation : Compare with certified reference materials (e.g., phenylephrine hydrochloride standards ).
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer: ICReDD’s framework integrates quantum chemical calculations and experimental data to predict reaction pathways :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates.
- Condition Screening : Machine learning algorithms identify optimal catalysts (e.g., Pd/C for dehalogenation) and solvents.
- Kinetic Analysis : Simulate activation energies to reduce side reactions (e.g., hydrolysis of the chloro group).
Case Study : Analogous pyridine derivatives (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) were optimized using DFT-guided solvent selection .
Q. How should researchers address contradictions in toxicity or stability data across literature sources?
Methodological Answer:
- Data Triangulation : Cross-reference SDS from multiple suppliers (e.g., Kishida vs. Aaron Chemicals ).
- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral LD₅₀) if data gaps exist .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) to assess hydrolytic/oxidative stability .
Example : For 3-(Piperidin-4-yloxy)benzoic acid hydrochloride, conflicting stability data were resolved via controlled humidity experiments .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace -Cl with -F or -CH₃) to probe electronic/steric effects .
- Biological Assays : Screen analogs against target receptors (e.g., opioid or adrenergic receptors) using radioligand binding assays .
- QSAR Modeling : Correlate logP, polar surface area, and IC₅₀ values to predict bioactivity .
Case Study : Fluorine analogs of N-(piperidinyl)-pyrazolecarboxamides showed enhanced receptor affinity in SAR studies .
Q. How can researchers mitigate challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Reactor Design : Use continuous-flow systems to improve heat/mass transfer and reduce side reactions .
- Process Control : Monitor pH and temperature in real-time using PAT (Process Analytical Technology) tools .
- Waste Minimization : Implement solvent recovery systems (e.g., distillation) and green chemistry principles .
Reference : Membrane separation technologies (e.g., nanofiltration) were used to purify piperidine intermediates industrially .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
